REACTION_CXSMILES
|
C(O[C:5]([CH2:10][C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:6][C:7]([OH:9])=[O:8])(=O)C.S(=O)(=O)(O)O>O>[O:19]=[C:11]1[CH:10]=[C:5]([CH2:6][C:7]([OH:9])=[O:8])[C:14]2[C:13](=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH:12]1
|
Name
|
3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=CC(=O)O)CC(NC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
The solid thereby obtained
|
Type
|
WASH
|
Details
|
It is washed with 3 times 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried for 8 h at 60° C
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=CC=C2C(=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.5 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |